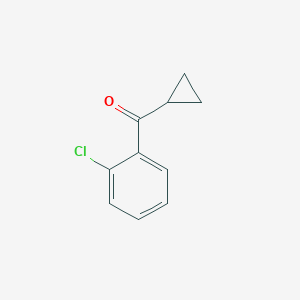

2-Chlorophenyl cyclopropyl ketone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

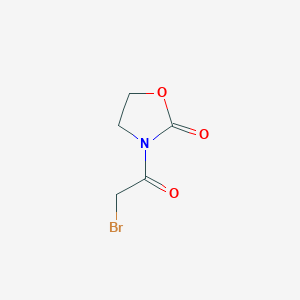

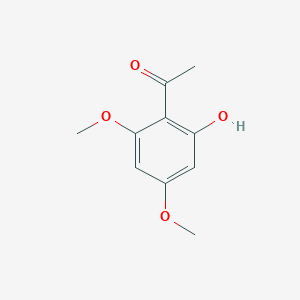

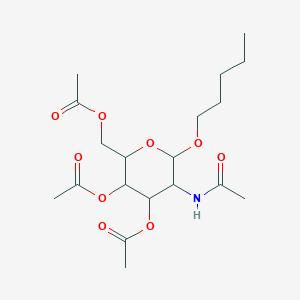

“2-Chlorophenyl cyclopropyl ketone” is a chemical compound with the molecular formula C10H9ClO . It is used in laboratory chemicals .

Synthesis Analysis

A novel process for the synthesis of “2-Chlorophenyl cyclopropyl ketone” has been reported . This process involves the use of cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde . This synthesis process is significant as it provides a new method for the production of ketamine .Molecular Structure Analysis

The molecular structure of “2-Chlorophenyl cyclopropyl ketone” consists of a cyclopropyl group attached to a ketone group, which is further connected to a 2-chlorophenyl group . The InChI code for this compound isInChI=1S/C10H9ClO/c11-9-4-2-1-3-8 (9)10 (12)7-5-6-7/h1-4,7H,5-6H2 . Physical And Chemical Properties Analysis

“2-Chlorophenyl cyclopropyl ketone” has a molecular weight of 180.63 g/mol . It has a computed XLogP3 value of 2.5, indicating its lipophilicity . It has no hydrogen bond donors and one hydrogen bond acceptor . The compound is stable under normal conditions .Applications De Recherche Scientifique

Synthesis and Chemical Reactions

Synthesis of Insecticide Intermediates : Gao Xue-yan (2011) demonstrated the synthesis of an insecticide intermediate using 4-Chlorophenyl cyclopropyl ketone, which yielded 70.6% in a "one-pot" reaction process (Gao Xue-yan, 2011).

Friedel-Crafts Acylation for Ketone Production : Jasia Mahdi et al. (2011) prepared various ketones, including 2-Chlorophenyl cyclopropyl ketone, through the Friedel–Crafts acylation reaction using microwave heating, yielding higher results than conventional heating (Jasia Mahdi et al., 2011).

Synthesis of Cyclopropylcarbonyl Compounds : R. Ando et al. (1984) described a method where ketone enolates react with p-chlorophenyl vinyl selenoxide to form cyclopropyl ketones (R. Ando et al., 1984).

Synthesis of Substituted Cyclopropane Acetic Acid Ethyl Esters : A study by R. Nongkhlaw et al. (2005) showed the preparation of cyclopropane acetic acid ethyl esters from cyclopropyl alkyl ketones (R. Nongkhlaw et al., 2005).

Production of Various Compounds : The work of S. Ma et al. (2004) explored the synthesis of different products, including 4H-pyrans and furans, from 2-methylene- or alkylidenecyclopropanyl ketones (S. Ma et al., 2004).

Synthesis of Isoxazoles : O. Singh et al. (1999) reported the synthesis of isoxazoles from cyclopropyl ketones (O. Singh et al., 1999).

Synthesis of Dihydropyrroles and Pyrroles : Ryan P. Wurz et al. (2005) used doubly activated cyclopropanes for the synthesis of dihydropyrroles and pyrroles (Ryan P. Wurz et al., 2005).

Mécanisme D'action

Mode of Action

It is known that cyclopropane derivatives can act as two- to five-carbon synthons in cycloaddition reactions, affording many possibilities in producing small to middle all-carbon ring structures

Biochemical Pathways

Cyclopropane derivatives are known to be involved in various biochemical pathways, including those related to the synthesis of cyclopropanes

Result of Action

As a cyclopropane derivative, it may have potential effects on the formation of small to middle all-carbon ring structures . .

Safety and Hazards

Propriétés

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXWPJBKVZFRV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642499 |

Source

|

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chlorophenyl cyclopropyl ketone | |

CAS RN |

149914-81-8 |

Source

|

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-[4,5-dihydroxy-6-methyl-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one](/img/structure/B115203.png)